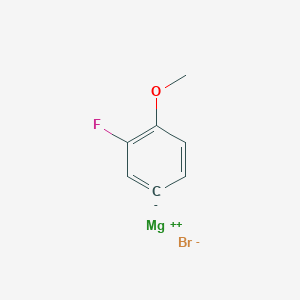

3-Fluoro-4-methoxyphenylmagnesium bromide

Übersicht

Beschreibung

INCB14943, auch bekannt als Analog von Epacadostat (INCB024360), ist ein potenter und kompetitiver Inhibitor der Indolamin-2,3-Dioxygenase 1 (IDO1). Dieses Enzym spielt eine entscheidende Rolle beim Katabolismus von Tryptophan, einer essentiellen Aminosäure, zu Kynurenin. Durch die Hemmung von IDO1 hat INCB14943 in der Krebsimmuntherapie vielversprechend gezeigt, da es Immunantworten modulieren kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von INCB14943 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von INCB14943 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Techniken wie Hochleistungsflüssigchromatographie (HPLC) und Massenspektrometrie (MS) werden zur Qualitätskontrolle eingesetzt, um sicherzustellen, dass die Verbindung die geforderten Spezifikationen erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of INCB14943 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of INCB14943 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for quality control and to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

INCB14943 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins von Halogenatomen in seiner Struktur. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Typischerweise beinhalten Nukleophile wie Amine oder Thiole.

Oxidationsreaktionen: Oft werden Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet.

Reduktionsreaktionen: Häufig werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Derivate ergeben, während Oxidations- und Reduktionsreaktionen zu verschiedenen oxidierten oder reduzierten Formen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

INCB14943 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Befinden sich in klinischen Studien für die potenzielle Anwendung in der Krebsimmuntherapie, insbesondere in Kombination mit anderen Behandlungen wie Chemotherapie und Strahlentherapie

Industrie: In der Entwicklung neuer IDO1-Inhibitoren und verwandter Verbindungen für therapeutische Zwecke eingesetzt.

Wirkmechanismus

INCB14943 übt seine Wirkung aus, indem es über seinen Oximstickstoff an das Häm-Eisen im IDO1-Protein bindet. Diese Bindung hemmt die Enzymaktivität und verhindert den Katabolismus von Tryptophan zu Kynurenin. Die Hemmung von IDO1 führt zu erhöhten Tryptophanspiegeln und verringerten Kynureninspiegeln, was wiederum die Immunantwort durch Beeinflussung der Aktivität verschiedener Immunzellen moduliert .

Wirkmechanismus

INCB14943 exerts its effects by binding to the heme iron in the IDO1 protein through its oxime nitrogen. This binding inhibits the enzyme’s activity, preventing the catabolism of tryptophan into kynurenine. The inhibition of IDO1 leads to increased levels of tryptophan and decreased levels of kynurenine, which in turn modulates the immune response by affecting the activity of various immune cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Epacadostat (INCB024360): Die Stammverbindung von INCB14943, ebenfalls ein IDO1-Inhibitor mit ähnlichen Eigenschaften.

Indoximod: Ein weiterer IDO1-Inhibitor mit einem anderen Wirkmechanismus.

Navoximod: Ein strukturell unterschiedlicher IDO1-Inhibitor mit vergleichbarer Wirksamkeit.

Einzigartigkeit

INCB14943 ist aufgrund seiner spezifischen Bindungsinteraktionen mit IDO1, einschließlich der Halogenbindungsinteraktion zwischen dem Chloratom und dem Schwefelatom von Cystein 129, einzigartig. Diese Wechselwirkungen verstärken seine inhibitorische Aktivität im Vergleich zu anderen IDO1-Inhibitoren .

Eigenschaften

IUPAC Name |

magnesium;1-fluoro-2-methoxybenzene-5-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FO.BrH.Mg/c1-9-7-5-3-2-4-6(7)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUJBXGCPIVODW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=[C-]C=C1)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380814 | |

| Record name | Magnesium bromide 3-fluoro-4-methoxybenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112780-67-3 | |

| Record name | Magnesium bromide 3-fluoro-4-methoxybenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.